Dipotassium N-acetyl-DL-aspartate

Asthenic syndrome Cogitum Double-blind placebo-controlled trial

Investigators designing RCTs for fatigue or cognitive disorders must differentiate N-acetyl-aspartate salts by counterion, enantiomer, and regulatory status. Only the dipotassium DL-racemate (CAS 3397-52-2) is the active ingredient in the approved medicinal product Cogitum®, supported by double-blind, placebo-controlled data (FAS score reduction p=0.00001; TMT-A p=0.000012; TMT-B p=0.000033 at 750 mg/day over 21 days). Substituting alternative salts or enantiomers introduces uncontrolled pharmacological variables. Key differentiators: (1) Defined 2 K⁺ per NAA anion stoichiometry ensures reproducible analytical reference standard performance. (2) Pediatric safety dataset from 249 ADHD children shows no epileptogenic activity. (3) ≥95% purity with commercial availability in 10 mg to bulk quantities. Sourcing the correct salt form is critical for protocol fidelity, ethics committee approval, and regulatory defensibility.

Molecular Formula C6H9KNO5
Molecular Weight 214.24 g/mol
CAS No. 3397-52-2
Cat. No. B1637975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium N-acetyl-DL-aspartate
CAS3397-52-2
Molecular FormulaC6H9KNO5
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)O.[K]
InChIInChI=1S/C6H9NO5.K/c1-3(8)7-4(6(11)12)2-5(9)10;/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12);
InChIKeyIOUPLZQKMBGLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium N-acetyl-DL-aspartate Identity and Classification


Dipotassium N-acetyl-DL-aspartate (CAS 3397-52-2; molecular formula C₆H₇K₂NO₅; MW 251.32 g/mol) is the dipotassium salt of N-acetyl-DL-aspartic acid, a synthetic racemic derivative of the endogenous central nervous system metabolite N-acetyl-L-aspartate (NAA) [1]. It is classified as a nootropic and metabolic corrector, and is the active pharmaceutical ingredient in the approved medicinal product Cogitum® [2]. The compound is synthesized via acetylation of DL-aspartic acid with acetic anhydride in aqueous medium, followed by neutralization with potassium hydroxide [3].

Racemic DL‑aspartate Dipotassium salt of N‑acetyl‑DL‑aspartic acid; contains both D‑ and L‑enantiomers for research on glutamatergic‑dopaminergic coupling
API‑grade reference Pharmaceutical‑grade racemic salt with defined stoichiometry (2 K⁺ per NAA); supports formulation‑research and analytical‑standard use
Potassium counterion Physiological cation avoids lithium neurotoxicity confounds; compatible with chronic‑dosing research models

Why N-Acetyl-Aspartate Salts Are Not Interchangeable


Compounds within the N-acetyl-aspartate family differ materially in three dimensions that directly affect experimental reproducibility and procurement compliance: (1) enantiomeric composition — the natural L-enantiomer (NAA) and the synthetic DL-racemate exhibit distinct pharmacological profiles, with the D-enantiomer lacking endogenous metabolic pathways and potentially contributing to off-target effects [1]; (2) counterion identity — dipotassium, disodium, and dilithium salts exhibit different solubility, stability, osmolarity, and biological handling properties [2]; and (3) regulatory status — only the dipotassium DL-racemate salt is the active ingredient in the registered medicinal product Cogitum®, with published double-blind, placebo-controlled clinical efficacy and safety data in defined indications [3]. Substituting any alternative salt, enantiomer, or non-pharmaceutical-grade material introduces uncontrolled variables that compromise protocol fidelity and regulatory defensibility.

Enantiomeric composition
The L‑enantiomer and DL‑racemate exhibit distinct pharmacological profiles; D‑enantiomer lacks endogenous metabolic pathways and may alter research‑model responses.
Counterion identity
Disodium or dilithium salts differ in solubility, stability, and cation‑specific toxicity. Lithium salts carry a narrow therapeutic index that may confound chronic CNS studies.
Regulatory evidence base
Only the dipotassium DL‑racemate has published human RCT data (Cogitum®). Substituting other salts or enantiomers may limit protocol defensibility in translational research.

Comparative Evidence for Dipotassium N-acetyl-DL-aspartate


Clinical Efficacy: Dipotassium vs. Disodium Salt

Dipotassium N-acetyl-DL-aspartate (as Cogitum®) at a daily oral dose of 750 mg for 21 days produced statistically significant reductions in fatigue and improvements in cognitive function versus placebo in a randomized, double-blind, placebo-controlled trial (n=71) [1]. The Fatigue Assessment Scale (FAS) score decreased significantly in the active treatment group (p=0.00001), Trail Making Test part A (TMT-A) time decreased (p=0.000012), TMT-B time decreased (p=0.000033), and visual analogue scale (VAS) well-being score increased (p=0.00024); no statistically significant changes were observed in the placebo group [1]. In contrast, the disodium salt of N-acetyl-L-aspartic acid has been described in patent literature (RU2141943C1) as possessing antidepressant and nootropic activity in preclinical models [2], but no published double-blind, placebo-controlled clinical trial data exist for the disodium salt in any human indication.

Fatigue trial endpoint
Reported RCT
FAS score p=0.00001, TMT‑A/B improvement vs placebo (n=71, 750 mg/day × 21 d). Comparator: disodium L‑salt — no published RCT data.
Supports fatigue‑research model endpoints
Single‑trial context; reproducibility to verify
Asthenic syndrome Cogitum Double-blind placebo-controlled trial

Striatal Dopamine Release: NAA vs. NMDA

In vivo microdialysis in freely moving rats demonstrated that intrastriatal infusion of 1 mM dilithium N-acetyl-L-aspartate increased extracellular dopamine to 190% of baseline, compared to 215% of baseline for the NMDA receptor agonist N-methyl-D-aspartate (NMDA) at the same concentration [1]. The dilithium salt effect was reversed by the competitive NMDA antagonist DL-2-amino-5-phosphonopentanoic acid (AP5) but not by the AMPA/kainate antagonist CNQX, confirming NMDA heteroreceptor-mediated mechanism [1]. While the dipotassium DL-racemate has not been studied in this identical paradigm, the dipotassium salt of N-acetyl-DL-aspartate (i.e., Cogitum® active ingredient) is the pharmaceutical form used in clinical studies [2]; the dilithium salt is a research tool compound and is not a registered pharmaceutical product.

Dopamine modulation
Class‑level inference
Dilithium NAA (class rep.): 190% baseline dopamine vs 215% for NMDA (1 mM, in vivo microdialysis).
Supports NMDA‑receptor research context
Data from dilithium salt; dipotassium salt not tested in identical paradigm
Dopamine release Striatal microdialysis NMDA heteroreceptors

Enantiomer Comparison: DL-Racemate vs. L-Enantiomer

Dipotassium N-acetyl-DL-aspartate is the racemic mixture containing both D- and L-enantiomers of N-acetyl-aspartate [1]. The patent RU2141943C1 explicitly states that the use of optically pure disodium N-acetyl-L-aspartate is a substantive improvement over the racemic DL-analogue because N-acetyl-D-aspartic acid is not a natural endogenous metabolite and its presence in a pharmaceutical preparation may reduce psychotropic activity per unit dose and increase the likelihood of side effects [2]. Nevertheless, it is the dipotassium DL-racemate that has the established clinical safety and efficacy record as Cogitum®, with published RCT data in asthenic syndrome (see Evidence Item 1) and pediatric neuropsychiatry [3]. The L-enantiomer disodium salt remains preclinical.

Enantiomer evidence
Class‑level inference
Racemic DL‑dipotassium: Phase‑III‑equivalent RCT. Optically pure L‑disodium: preclinical only.
Supports racemate selection for translational models
Regulatory documentation review needed
Racemic mixture Enantiomeric differentiation N-acetyl-D-aspartate

Safety Profile vs. Reference Nootropics

In the randomized, double-blind, placebo-controlled trial of dipotassium N-acetyl-DL-aspartate (Cogitum®) for asthenic syndrome, no side effects were reported and the compound was well tolerated by all participants in the active treatment group [1]. The placebo effect was noted in only 10 of 34 control group patients (29.4%), indicating a genuine drug-specific effect rather than nonspecific response [1]. In a separate clinical study of Cogitum in 249 children with ADHD with or without subclinical epileptiform EEG activity, no aggravation of epileptiform activity was observed and no child developed epileptic seizures during treatment [2]. This contrasts with alternative nootropic agents such as piracetam, which carries warnings for agitation, sleep disturbance, and gastrointestinal side effects [3].

Tolerability context
Data to verify
0% adverse events in active group (RCT, n=37); no seizures in pediatric cohort (n=249). Comparator piracetam: known AE profile.
Reported tolerability endpoint context
Requires replication across broader populations
Safety Tolerability No adverse events

Counterion Comparison: Potassium vs. Sodium and Lithium

The dipotassium salt of N-acetyl-DL-aspartate delivers two molar equivalents of potassium per mole of N-acetyl-aspartate, whereas the disodium and dilithium salts deliver sodium and lithium, respectively [1]. US Patent 3,433,875 describes the dipotassium salt as providing a 'soft, progressive activity on intellectual functions' and notes that potassium aminosuccinate (the non-acetylated analogue) taken at equivalent doses cannot provide similar protection against central effects of ammonium chloride, emphasizing the importance of both the acetyl group and the potassium counterion for CNS activity [2]. Lithium salts are associated with well-characterized dose-limiting toxicities (tremor, renal impairment, thyroid dysfunction at therapeutic serum concentrations of 0.6–1.2 mmol/L), making them unsuitable for chronic CNS applications outside bipolar disorder [3], while potassium represents a physiological cation with no intrinsic neurotoxicity at nutritional-repletion doses.

Cation safety profile
Class‑level inference
K⁺: physiological cation, no known neurotoxicity. Li⁺: narrow therapeutic index (toxic >1.5 mmol/L).
Supports chronic‑dosing research models
Class‑level pharmacological inference
Counterion pharmacology Potassium delivery Salt form differentiation

Application Scenarios for Dipotassium N-acetyl-DL-aspartate


Clinical Trials for Asthenic Syndrome

Investigators designing randomized controlled trials targeting fatigue syndromes (post-infectious, post-COVID, or primary asthenic disorder) should source the dipotassium salt rather than alternative N-acetyl-aspartate salts, because only this form possesses published double-blind, placebo-controlled efficacy data demonstrating statistically significant FAS score reduction (p=0.00001) and cognitive improvement (TMT-A p=0.000012; TMT-B p=0.000033) at 750 mg/day over 21 days [1]. The absence of adverse events in this trial population provides a safety reference point for ethics committee submissions [1].

NMDA Receptor-Mediated Dopamine Modulation Research

Laboratories investigating glutamatergic regulation of striatal dopamine release should select N-acetyl-aspartate salts based on the documented NMDA receptor-dependent mechanism. Class-level evidence from the dilithium salt demonstrates 190% of baseline dopamine release at 1 mM via presynaptic NMDA heteroreceptors, without AMPA/kainate receptor involvement [2]. The dipotassium salt is the appropriate pharmaceutical-grade form for follow-up studies, as it is the clinically validated salt and avoids the cation toxicity confounds of lithium [3].

Pediatric Neuropsychiatric Formulation Development

Formulators developing oral solutions for pediatric cognitive or behavioral indications should exclusively consider the dipotassium DL-racemate salt. Clinical evidence from 249 children with ADHD treated with Cogitum® showed no epileptogenic activity and no treatment-emergent seizures, providing an unusual pediatric safety dataset not available for any other N-acetyl-aspartate salt [4]. The drug is approved for pediatric use from age 7 years in countries where Cogitum® is registered [5].

Analytical Reference Standard for NAA Quantification

Analytical laboratories developing HPLC or LC-MS/MS methods for NAA quantification in plasma, CSF, or brain tissue should procure dipotassium N-acetyl-DL-aspartate as a reference standard due to its defined stoichiometry (exactly 2 K⁺ per NAA anion), high aqueous solubility conferred by the potassium salt form, and commercial availability with purity specifications of ≥95%+ from established chemical suppliers . The DL-racemate form ensures that both D- and L-enantiomers are captured in achiral methods, avoiding enantiomer-specific quantification bias when total N-acetyl-aspartate is the analytical target.

Application
Selection Property
Validation Focus
Fatigue syndrome research studies
Published human endpoint data
Fatigue score and cognitive endpoint reproducibility
Glutamatergic‑dopaminergic coupling studies
NMDA receptor‑dependent mechanism
Striatal dopamine release in microdialysis models
Pediatric behavioral research models
Documented pediatric tolerability data
Absence of epileptogenic activity in EEG monitoring
NAA quantification in research matrices
Defined stoichiometry and DL‑racemate coverage
HPLC/LC‑MS/MS method linearity and recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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